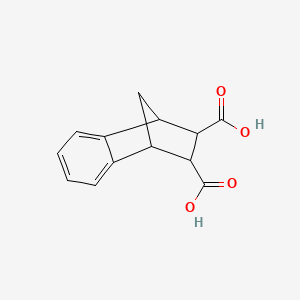

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid

Description

Properties

IUPAC Name |

tricyclo[6.2.1.02,7]undeca-2,4,6-triene-9,10-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-12(15)10-8-5-9(11(10)13(16)17)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDJPIDUSFJPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C1C3=CC=CC=C23)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376292 | |

| Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92075-69-9 | |

| Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid typically involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of tetrahydro-1,4-methanonaphthalene compounds exhibit analgesic and anti-inflammatory effects. These compounds have been studied for their potential use in pain management therapies. For instance, studies have shown that certain modifications to the tetrahydro structure can enhance its efficacy as a non-steroidal anti-inflammatory drug (NSAID) .

Anticancer Activity

Some derivatives of 1,2,3,4-tetrahydro-1,4-methanonaphthalene have been investigated for their anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting its potential as a lead compound in cancer drug development. The mechanism of action often involves the induction of apoptosis in malignant cells .

Material Science Applications

Polymer Chemistry

The compound can serve as a building block in the synthesis of novel polymers. Its unique structure allows for the development of materials with specific mechanical properties and thermal stability. Research has shown that incorporating tetrahydro derivatives into polymer matrices can enhance their performance in applications such as coatings and adhesives .

Dyes and Pigments

Due to its chromophoric properties, 1,2,3,4-tetrahydro-1,4-methanonaphthalene derivatives are explored as potential dyes and pigments. The compound’s ability to absorb light at specific wavelengths makes it suitable for applications in textiles and plastics .

Organic Synthesis Applications

Intermediate in Synthesis

This compound is utilized as an intermediate in organic synthesis pathways. Its structural features allow it to participate in various chemical reactions such as cycloadditions and functional group transformations. It serves as a precursor for synthesizing more complex organic molecules .

Catalysis

Research indicates that tetrahydro derivatives can act as catalysts or catalyst ligands in organic reactions. Their unique structural characteristics enable them to facilitate reactions under mild conditions, making them valuable in green chemistry initiatives .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Pharmaceutical | Brooks et al., 2004 | Demonstrated analgesic properties in animal models. |

| Material Science | ResearchGate Publication | Enhanced mechanical properties in polymer composites. |

| Organic Synthesis | ChemicalBook | Effective intermediate for synthesizing complex molecules. |

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Table 1. Acid Dissociation Constants (pKa) of Selected Dicarboxylic Acids

*Estimated values based on analogous dicarboxylic acids.

Naphthalene-1,4-dicarboxylic Acid

Unlike the hydrogenated target compound, naphthalene-1,4-dicarboxylic acid (CAS No. 605-70-9) is fully aromatic. Key distinctions include:

- Its planar structure enhances π-π stacking, making it valuable in polymer synthesis (e.g., polyesters) .

- Acidity : The fully conjugated system lowers pKa values (estimated pKa₁ ≈ 2.85, pKa₂ ≈ 5.10), increasing acidity compared to partially saturated analogs .

1,2,3,4-Tetrahydronaphthalene Derivatives

Compounds like 1,2,3,4-tetrahydrobenzo[b]azepin-5-one () and 1,2,3,4-tetrahydronaphthalene-1-carboxamide () highlight functional group diversity:

- Applications: The carboxamide derivative is used in pharmaceutical intermediates, while the azepinone derivative serves as a precursor in alkaloid synthesis .

- Synthetic Routes: Hydrolysis and decarboxylation steps (e.g., in benzoazepinone synthesis) contrast with the target compound’s synthesis, which may require Diels-Alder or hydrogenation strategies .

Methanonaphthalene Derivatives

1,4-Methanonaphthalene-2,3-dicarboxylic acid (CAS No. 92075-69-9) shares the methano bridge but lacks hydrogenation. Its extended conjugation likely reduces solubility in polar solvents compared to the tetrahydro target compound .

Key Research Findings and Data Gaps

- Further studies on its crystal structure and tautomerism are needed.

- Industrial Relevance : Tetrahydronaphthalene derivatives (CAS 119-64-2) are used in fragrances and solvents, but the dicarboxylic acid target may find niche applications in asymmetric catalysis or biodegradable polymers .

Biological Activity

1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid (CAS Number: 26326-70-5) is a bicyclic compound with significant implications in medicinal chemistry. This compound is recognized as an important intermediate in the synthesis of Varenicline, a drug used for smoking cessation. The biological activity of this compound has been the subject of various studies, focusing on its interactions with biological systems and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C11H12O2

- Molecular Weight : 176.21 g/mol

- Melting Point : 172-178 °C

- Boiling Point : 176-178 °C

Structural Characteristics

The compound features a bicyclic structure that includes a saturated six-membered ring. The presence of hydroxyl groups contributes to its reactivity and biological interactions. The crystal structure exhibits intramolecular and intermolecular hydrogen bonding, which plays a crucial role in its stability and biological function .

This compound acts primarily as an intermediate in the synthesis of Varenicline. Varenicline functions as a partial agonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in nicotine addiction. By modulating these receptors, Varenicline helps reduce cravings and withdrawal symptoms associated with smoking cessation .

Pharmacological Studies

Research has demonstrated that compounds similar to 1,2,3,4-tetrahydro-1,4-methanonaphthalene derivatives exhibit various pharmacological activities:

- Nicotinic Receptor Modulation : These compounds have shown affinity for nAChRs, indicating potential use in treating nicotine dependence .

- Antioxidant Properties : Some derivatives are noted for their antioxidant capabilities, which may contribute to neuroprotective effects .

Case Studies

Several studies have explored the biological effects of related compounds:

- Synthesis and Evaluation : A study synthesized 1,2,3,4-tetrahydro-1,4-methanonaphthalene derivatives and evaluated their activity on nAChRs. Results indicated that modifications to the hydroxyl groups significantly influenced receptor binding affinity and functional activity .

- Clinical Implications : Clinical trials involving Varenicline have reported significant success in smoking cessation therapies. The effectiveness of this drug can be partly attributed to its structural relationship with 1,2,3,4-tetrahydro-1,4-methanonaphthalene .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| Melting Point | 172-178 °C |

| Boiling Point | 176-178 °C |

| Biological Role | Intermediate for Varenicline |

Q & A

Q. What are the key synthetic routes for 1,2,3,4-tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid, and what experimental conditions are critical for high yield?

The compound is synthesized via Diels-Alder reactions or catalytic hydrogenation of naphthalene derivatives. For example, stereoselective synthesis requires precise control of reaction temperature (e.g., 0–5°C for cycloaddition) and catalysts such as Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates . Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity. Yield optimization often depends on stoichiometric ratios of dienophiles and dienes, with anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- X-ray crystallography : Resolves absolute stereochemistry and bond angles, as demonstrated in studies where the bicyclic framework and carboxyl group orientations were confirmed .

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify proton environments, with coupling constants (e.g., J = 8–10 Hz for bridgehead protons) critical for confirming stereochemistry .

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 275.2) using C18 columns and acetonitrile/water gradients with 0.1% formic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Discrepancies often arise from solvent effects or dynamic conformational changes. Cross-validation strategies include:

- DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with experimental NMR shifts to identify rotameric equilibria .

- Variable-temperature NMR : Detect coalescence temperatures for proton signals, indicating conformational flexibility .

- Synchrotron XRD : High-resolution data can clarify bond-length anomalies caused by electron delocalization in the bicyclic system .

Q. What experimental design considerations are critical for studying the compound’s stability under oxidative or photolytic conditions?

- Oxidative stability : Use O₂-saturated solutions (e.g., in THF) with radical initiators (AIBN) at 60°C, monitoring degradation via HPLC. Quenching with BHT minimizes artifacts .

- Photolytic studies : Irradiate samples (λ = 254 nm) in quartz cells, tracking UV-Vis absorbance (e.g., 290 nm band for naphthalene derivatives) and LC-MS to identify photoproducts .

- Moisture sensitivity : Store under inert gas (Ar/N₂) with molecular sieves, as carboxyl groups are prone to hydrolysis .

Q. What role does this compound play in developing functional materials (e.g., coordination polymers or fluorescent probes)?

The rigid bicyclic structure and dicarboxylate groups enable:

- Coordination polymers : React with lanthanides (e.g., Eu³⁺) in DMF/water to form luminescent frameworks. Ligand-to-metal charge transfer enhances emission properties .

- Fluorescent markers : Derivatives with heterocyclic side chains (e.g., naphthalimides) exhibit bioreductive fluorescence in hypoxic cells, validated via confocal microscopy .

Methodological Insights

Q. How can solid-phase extraction (SPE) protocols be optimized for isolating this compound from complex matrices?

- Sorbent selection : Oasis HLB cartridges (60 mg, 3 cc) outperform MCX/MAX for polar carboxylates. Conditioning with methanol (2 mL) and equilibration with pH 4 water (0.1% HCl) improves recovery .

- Elution : Use 2 mL methanol:acetone (1:1) with 1% NH₄OH to displace adsorbed analytes. Evaporate under N₂ at 40°C and reconstitute in 100 µL methanol for LC-MS .

Q. What computational tools are recommended for modeling the compound’s reactivity in catalytic systems?

- Molecular docking : AutoDock Vina predicts binding affinities with enzymes like dehydrogenases (e.g., EC 1.3.1.53), using PDB structures and flexible ligand docking .

- Reactivity indices : Fukui functions (calculated via Gaussian 09) identify nucleophilic sites (e.g., carboxyl oxygens) for functionalization reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.